![molecular formula C16H18N2O3 B14350553 (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate typically involves multi-step organic reactions. One common method starts with the reaction of an indole derivative with an acetylating agent under acidic conditions to introduce the acetyl group. This is followed by a cyclization reaction to form the tetrahydropyrido[3,4-b]indole core. The final step involves esterification with acetic anhydride to yield the desired acetate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or hydrogenated compounds.
Applications De Recherche Scientifique
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific cellular pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. The compound’s structure allows it to bind to DNA and proteins, disrupting essential cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer activity, this compound shares a similar core structure but lacks the acetyl and acetate groups.
6-Methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one: This derivative has a methoxy group, which alters its chemical properties and biological activity.
Uniqueness
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The acetyl and acetate groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H18N2O3 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
(2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate |
InChI |
InChI=1S/C16H18N2O3/c1-10(19)18-8-7-13-12-5-3-4-6-14(12)17-16(13)15(18)9-21-11(2)20/h3-6,15,17H,7-9H2,1-2H3 |
Clé InChI |
PGFOLAJRWOFLDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C(C1COC(=O)C)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
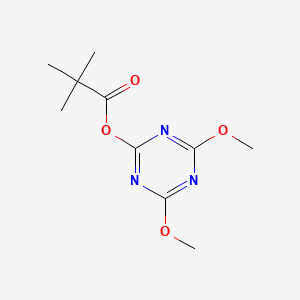

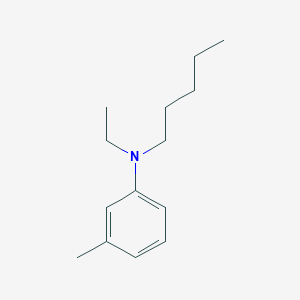

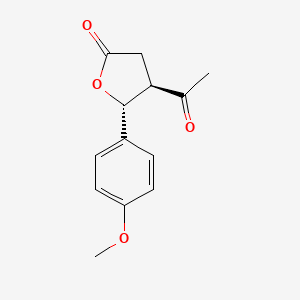
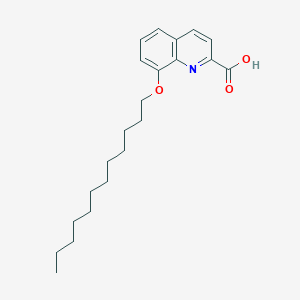


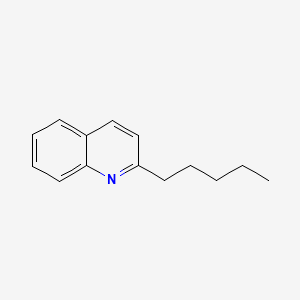


![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
